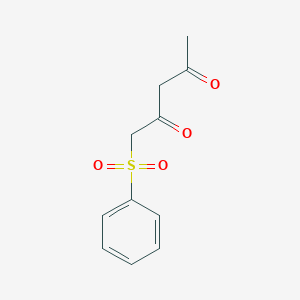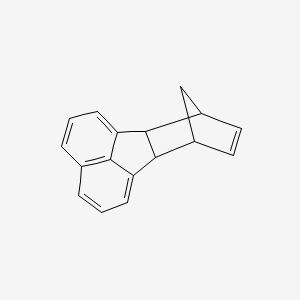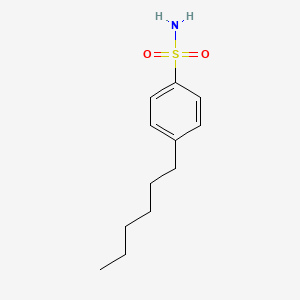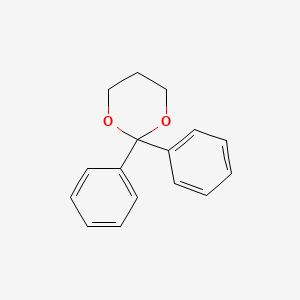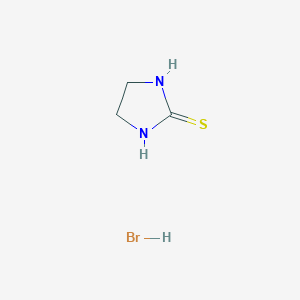
3,4-Dibromo-2-methylbutan-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-2-methylbutan-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate is a complex organic compound with a unique structure that includes bromine atoms, a cyclopropane ring, and various alkyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-methylbutan-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate typically involves multiple steps. One common method includes the bromination of 2-methylbutan-2-yl, followed by the formation of the cyclopropane ring through a cyclization reaction. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-2-methylbutan-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization and Ring-Opening: The cyclopropane ring can participate in cyclization or ring-opening reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions vary depending on the desired transformation, often requiring precise control of temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives, while oxidation reactions may produce corresponding alcohols or ketones.
Aplicaciones Científicas De Investigación
3,4-Dibromo-2-methylbutan-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3,4-Dibromo-2-methylbutan-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and cyclopropane ring play crucial roles in its reactivity and binding affinity. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dibromo-2-isopropylpropane
- Pentane, 2,4-dibromo-3-methyl-
- Pentane, 1,3-dibromo-2-methyl-
- DL-1,4-dibromo-2,3-dimethylbutane
- Meso-1,4-dibromo-2,3-dimethylbutane
Uniqueness
Compared to these similar compounds, 3,4-Dibromo-2-methylbutan-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate is unique due to its specific arrangement of bromine atoms and the presence of a cyclopropane ring
Propiedades
Número CAS |
5458-39-9 |
|---|---|
Fórmula molecular |
C15H24Br2O2 |
Peso molecular |
396.16 g/mol |
Nombre IUPAC |
(3,4-dibromo-2-methylbutan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H24Br2O2/c1-9(2)7-10-12(14(10,3)4)13(18)19-15(5,6)11(17)8-16/h7,10-12H,8H2,1-6H3 |
Clave InChI |
INEXNAHDVGGQHF-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1C(C1(C)C)C(=O)OC(C)(C)C(CBr)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


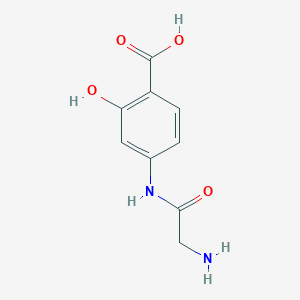

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid](/img/structure/B14742123.png)

![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)
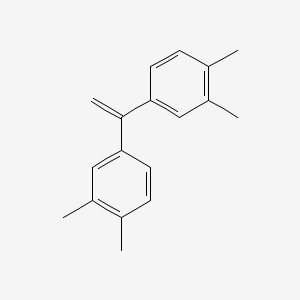
![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)
